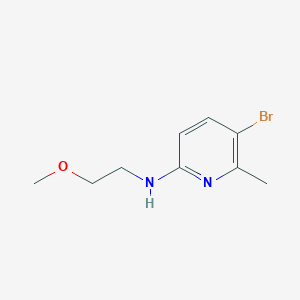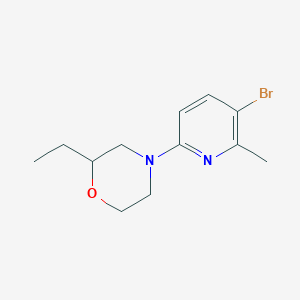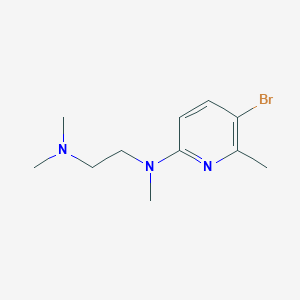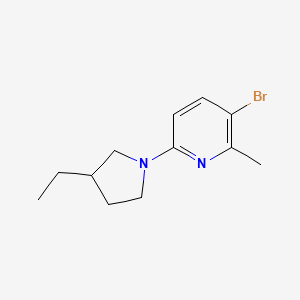
5-bromo-6-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-6-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a pyridine derivative that can be synthesized using specific methods.
Wissenschaftliche Forschungsanwendungen
5-bromo-6-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine has been extensively studied for its potential therapeutic applications. One of its significant applications is its anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Wirkmechanismus
The mechanism of action of 5-bromo-6-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. This inhibition leads to a decrease in the proliferation of cancer cells and a reduction in inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 5-bromo-6-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine in lab experiments is its ability to inhibit cancer cell growth and reduce inflammation. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of normal cells.
Zukünftige Richtungen
There are several future directions for the research of 5-bromo-6-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine. One potential direction is the development of more potent derivatives of this compound that can have a higher efficacy in inhibiting cancer cell growth and reducing inflammation. Additionally, further studies are needed to understand the mechanism of action of this compound fully. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound has been shown to have anti-cancer and anti-inflammatory properties, making it a potential candidate for the treatment of cancer and inflammatory diseases. Although there are some limitations to using this compound, its potential benefits make it an exciting area of research for the future.
Synthesemethoden
The synthesis of 5-bromo-6-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine involves a multi-step process. The first step involves the reaction between 2,6-dibromopyridine and 4-hydroxymethyltetrahydrofuran in the presence of a base to yield 5-bromo-6-methyl-N-(tetrahydrofuran-4-ylmethyl)pyridin-2-amine. This intermediate compound is then reacted with oxalyl chloride and dimethylformamide to yield the final product, this compound.
Eigenschaften
IUPAC Name |
5-bromo-6-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-9-11(13)2-3-12(15-9)14-8-10-4-6-16-7-5-10/h2-3,10H,4-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUDCBFFHOWBCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NCC2CCOCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,5-Dibromo-1-[(4-methylphenyl)methyl]pyridin-2-one](/img/structure/B6631291.png)
![N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631309.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol](/img/structure/B6631313.png)
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-1-ol](/img/structure/B6631316.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol](/img/structure/B6631319.png)




![2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B6631379.png)
![2-[(3R)-3-hydroxypyrrolidin-1-yl]-4-methylpyridine-3-carbonitrile](/img/structure/B6631381.png)



